N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide
Description
“N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide” is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic heteroaromatic core fused with a pyridine ring. The molecule features a 1,5-dimethyl substitution pattern on the pyrazolo moiety and a cyclopentanecarboxamide group at the 3-position.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-8-7-10-11(15-14(20)9-5-3-4-6-9)17-18(2)12(10)16-13(8)19/h8-9H,3-7H2,1-2H3,(H,16,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSNAHUQDZVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The compound’s closest analog, “1-(4-chlorophenyl)-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentane-1-carboxamide” (), shares the pyrazolo[3,4-b]pyridine core but differs in substitution:
- Methyl group positions : The target compound has 1,5-dimethyl groups, while the analog in has 1,4-dimethyl groups. This positional isomerism may influence steric interactions and hydrogen-bonding capacity.
- Carboxamide substituent : The target compound’s cyclopentanecarboxamide group contrasts with the 4-chlorophenyl-substituted cyclopentane in the analog. The latter introduces a halogenated aromatic moiety, likely enhancing lipophilicity and affecting target binding .
Another structurally related compound, “diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate” (), diverges in core structure (imidazo[1,2-a]pyridine vs. pyrazolo[3,4-b]pyridine). Key differences include:
- Electron-withdrawing groups: The imidazo derivative in features nitro, cyano, and ethoxycarbonyl groups, which may enhance electrophilicity and reactivity compared to the target compound’s methyl and carboxamide substituents .
Physicochemical Properties
*SHELX-based crystallography (e.g., for structural elucidation) and spectroscopic methods (NMR, MS) are standard for such compounds .
Biological Activity
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives. Its molecular formula is with a molecular weight of approximately 302.34 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core linked to a cyclopentanecarboxamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 1172258-82-0 |
| Appearance | Solid (powder) |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as kinases and receptors involved in cellular signaling pathways. Similar compounds have shown activity against various targets associated with cancer and inflammatory diseases.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Studies on related compounds have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2), suggesting potential for this compound as an anticancer agent .
Autophagy Modulation
Some derivatives have been identified as autophagy modulators. They disrupt the mTORC1 pathway and enhance autophagic flux under starvation conditions. This mechanism could lead to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or reduce potency against specific targets.
- Cyclopentanecarboxamide Moiety : Alterations in this part of the molecule may impact solubility and bioavailability.
Study 1: Antiproliferative Effects
A study focusing on the antiproliferative effects of similar compounds found that modifications in the pyrazole ring significantly influenced activity against cancer cell lines. The findings suggest that this compound could exhibit comparable effects based on its structural similarities .
Study 2: Autophagy Induction
In another study examining related compounds as autophagy modulators in pancreatic cancer cells, it was observed that these compounds could disrupt mTORC1 activity and promote autophagic flux. This suggests a potential pathway through which this compound may exert its anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
